molecular formula C25H27N5O4 B2813186 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1189923-75-8

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2813186
CAS No.: 1189923-75-8
M. Wt: 461.522
InChI Key: JGUYWMHRRNNZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into pyrazolo[3,4-d]pyrimidine derivatives involves synthesizing novel compounds through various chemical reactions. For instance, Rahmouni et al. (2014) and others have explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via [3+2] cycloaddition reactions, highlighting the flexibility of pyrazolo[3,4-d]pyrimidine as a core structure for generating diverse heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).

Biological Activities

The pyrazolo[3,4-d]pyrimidine scaffold is also significant in medicinal chemistry for its potential biological activities. Al-Sanea et al. (2020) investigated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives on cancer cell lines, demonstrating the anticancer potential of compounds based on this structure (Al-Sanea et al., 2020).

Radiosynthesis and Imaging Applications

In the field of radiopharmaceuticals, Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), based on the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide structure. This work illustrates the application of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neuroinflammation and other brain disorders (Dollé et al., 2008).

Antimicrobial and Anticancer Agents

The synthesis and biological evaluation of pyrazolopyrimidines have also been targeted for their potential as antimicrobial and anticancer agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, further emphasizing the therapeutic potential of this chemical framework (Rahmouni et al., 2016).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the role of hydrogen bonding in self-assembly processes and the significant antioxidant activity of these complexes (Chkirate et al., 2019).

Properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYWMHRRNNZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.